molecular formula C15H15N5O2 B14365182 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine CAS No. 91379-47-4

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine

Cat. No.: B14365182
CAS No.: 91379-47-4
M. Wt: 297.31 g/mol
InChI Key: HSTUAUQOBCWZDR-BUOZRGFLSA-N
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Description

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine is a complex organic compound characterized by the presence of hydroxyphenyl and guanidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine typically involves the condensation of guanidine with 2-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. Additionally, its hydroxyphenyl groups can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives and hydroxyphenyl-containing molecules, such as:

Uniqueness

The uniqueness of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine lies in its dual hydroxyphenyl groups and the specific configuration of its guanidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91379-47-4

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H15N5O2/c16-15(19-17-9-11-5-1-3-7-13(11)21)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H3,16,19,20)/b17-9-,18-10+

InChI Key

HSTUAUQOBCWZDR-BUOZRGFLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N/C(=N\N=C\C2=CC=CC=C2O)/N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=NN=CC2=CC=CC=C2O)N)O

Origin of Product

United States

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